molecular formula C16H23NO10 B023457 D-Galactosamine pentaacetate CAS No. 76375-60-5

D-Galactosamine pentaacetate

Cat. No. B023457
CAS RN: 76375-60-5
M. Wt: 389.35 g/mol
InChI Key: OVPIZHVSWNOZMN-IWQYDBTJSA-N
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Description

Synthesis Analysis

The synthesis of D-galactosamine derivatives, including pentaacetate, is a crucial area of research due to their applications in studying cellular processes and developing therapeutic agents. One methodology involves chemical differentiation of amino and hydroxyl groups on D-galactosamine, allowing for the creation of analogs like D-galactosamine-4-phosphate, which show biological activity (Sano, Ikeda, & Achiwa, 1993). Another approach utilizes aza-Wacker cyclization for assembling protected D-galactosamine synthons, offering a template for creating various 2-amino-2-deoxyhexoses with complex protection patterns (Paul, Mague, & Sathyamoorthi, 2023).

Scientific Research Applications

  • Hepatoprotective Effects : Penta-acetyl geniposide has been shown to protect against acute liver injury induced by D-galactosamine in mice through an antioxidative mechanism, suggesting its potential as a hepato-protective agent (Zhang et al., 2013). Ellagic acid treatment before and after d-galactosamine intoxication can protect kidney tissues from damage in rats (Ayhancı et al., 2016).

  • Metabolic Pathway Utilization : D-galactosamine is primarily utilized by the galactose metabolism pathway in rat liver, producing compounds like galactosamine 1-phosphate, sialic acid, UDP-glucosamine, and UDP-N-acetylgalactosamine (Maley et al., 1968).

  • Oxidative Stress and Liver Injury : D-galactosamine induces severe oxidative stress in the liver, leading to extensive necrosis by activating caspase-3 and releasing lipid hydroperoxides (Sun et al., 2003). N-acetylcysteine, coenzyme Q10, and MnTBAP supplementation can prevent mitochondrial dysfunction and cell death in d-galactosamine-treated hepatocytes (González et al., 2009).

  • Modulation of Hepatic Sensitivity and Injury : The widely used D-galactosamine/LPS model may not accurately represent human septic shock. Inhibitors of the ICE caspase family can potentially prevent or overcome liver injury during sepsis, ischemia-reperfusion, or severe hepatitis (Mignon et al., 1999).

  • Protective Natural Extracts : Methanolic extract of Oldenlandia herbacea shows significant hepatoprotective activity against D-galactosamine-induced liver damage, suggesting its potential as a treatment for liver disorders (Pandian et al., 2013).

  • Role in Endotoxin Sensitization : Galactosamine-induced sensitization to lipopolysaccharide is related to early metabolic effects of the amino sugar in hepatocytes, rather than its hepatotoxic activity (Galanos et al., 1979).

Safety And Hazards

In case of skin contact with D-Galactosamine pentaacetate, it is recommended to wash off immediately with soap and plenty of water . If inhaled or ingested, medical attention should be sought immediately .

Relevant Papers Several papers have been cited in the information provided, including those available on Sigma-Aldrich and Chemsrc . These papers provide more detailed information on the properties and uses of D-Galactosamine pentaacetate.

properties

IUPAC Name

[(2R,3R,4R,5R)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14+,15-,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPIZHVSWNOZMN-IWQYDBTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Galactosamine pentaacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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